molecular formula C15H17N5O2 B10907398 methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10907398
M. Wt: 299.33 g/mol
InChI Key: KXQHFBSHNQUYBX-UHFFFAOYSA-N
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Description

Methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrazolopyridine Core: The pyrazole derivative is then reacted with a suitable pyridine derivative to form the pyrazolopyridine core. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of a strong acid like sulfuric acid or a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may be investigated for use in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

methyl 6-(2-ethylpyrazol-3-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H17N5O2/c1-5-20-12(6-7-16-20)11-8-10(15(21)22-4)13-9(2)18-19(3)14(13)17-11/h6-8H,5H2,1-4H3

InChI Key

KXQHFBSHNQUYBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC

Origin of Product

United States

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